Fenuron tca

概述

描述

Fenuron trichloroacetate is a herbicide belonging to the phenylurea class. It is primarily used for controlling woody plants and broadleaf weeds. The compound is known for its effectiveness in agricultural applications, particularly in managing unwanted vegetation in various crops .

作用机制

Target of Action

Fenuron TCA, also known as fenuron trichloroacetate, is a type of herbicide that primarily targets photosystem II . Photosystem II is a crucial component of the photosynthetic process in plants, responsible for the initial stages of light-dependent reactions. By inhibiting photosystem II, this compound disrupts the plant’s ability to convert light energy into chemical energy, leading to the death of the plant .

Mode of Action

This compound acts as a photosynthetic electron transport inhibitor at the photosystem II . It blocks the electron flow from water to plastoquinone, which is an essential step in photosynthesis. This blockage prevents the conversion of light energy into chemical energy, disrupting the plant’s ability to produce ATP and NADPH, which are necessary for the synthesis of organic molecules .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the photosynthetic pathway. Specifically, it inhibits the electron transport chain in photosystem II, which is a crucial part of the light-dependent reactions in photosynthesis . This inhibition disrupts the production of ATP and NADPH, leading to a decrease in the synthesis of organic molecules necessary for the plant’s growth and survival .

Result of Action

The primary result of this compound’s action is the death of the plant. By inhibiting photosynthesis, the plant is unable to produce the necessary energy and organic molecules for its growth and survival. This leads to the wilting and eventual death of the plant .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the soil can affect the absorption and distribution of the herbicide. Additionally, environmental conditions such as temperature and rainfall can impact the herbicide’s effectiveness . .

生化分析

Biochemical Properties

Fenuron TCA interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit photosynthetic electron transport, which suggests that it interacts with proteins involved in this process

Cellular Effects

The cellular effects of this compound are primarily related to its role as a herbicide. It inhibits photosynthesis, which can have a significant impact on cell function . This could potentially affect cell signaling pathways, gene expression, and cellular metabolism. Detailed studies on the cellular effects of this compound are currently lacking.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of photosynthetic electron transport at the photosystem II This suggests that it may bind to proteins involved in this process, leading to enzyme inhibition It could also potentially cause changes in gene expression related to photosynthesis

Dosage Effects in Animal Models

There is limited information available on the effects of this compound dosage in animal models. It is known that this compound is less toxic to fish than other similar compounds

Metabolic Pathways

Given its role as a photosynthetic electron transport inhibitor, it is likely involved in pathways related to photosynthesis

Subcellular Localization

Given its role as a photosynthetic electron transport inhibitor, it may be localized to the chloroplasts in plant cells

准备方法

Synthetic Routes and Reaction Conditions: Fenuron trichloroacetate can be synthesized through the reaction of fenuron with trichloroacetic acid. The process involves the formation of a trichloroacetate ester from fenuron, which is achieved under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of fenuron trichloroacetate typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the careful control of temperature, pressure, and reaction time to ensure consistent production quality .

化学反应分析

Types of Reactions: Fenuron trichloroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert fenuron trichloroacetate into its corresponding reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenylurea derivatives, while reduction can produce simpler urea compounds .

科学研究应用

Fenuron trichloroacetate has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studying the behavior of phenylurea herbicides and their interactions with various reagents.

Biology: Research on fenuron trichloroacetate includes its effects on plant physiology and its potential impact on non-target species.

Medicine: While primarily an agricultural chemical, studies have explored its potential effects on human health and its role in environmental toxicology.

相似化合物的比较

Diuron: Another phenylurea herbicide with similar applications but different chemical properties.

Monuron: Used for similar purposes but has a different molecular structure.

Uniqueness: Fenuron trichloroacetate is unique in its specific combination of effectiveness, environmental persistence, and relatively low toxicity to non-target species compared to other phenylurea herbicides. Its ability to control a wide range of woody plants and broadleaf weeds makes it a valuable tool in agricultural management .

生物活性

Fenuron trichloroacetate (Fenuron TCA) is a herbicide primarily used in agricultural practices for controlling unwanted vegetation. Its biological activity is closely linked to its mechanism of action, target sites, and effects on plant physiology. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical properties, case studies, and relevant research findings.

Target of Action

this compound primarily targets photosystem II in plants. This site is crucial for the photosynthetic process, where light energy is converted into chemical energy.

Mode of Action

The compound acts as an inhibitor of photosynthetic electron transport , disrupting the light-dependent reactions of photosynthesis. This inhibition results in a significant decrease in the plant's ability to produce energy, ultimately leading to plant death due to energy depletion.

Biochemical Pathways

this compound interferes with the electron transport chain within photosystem II, which is essential for ATP and NADPH production. The disruption of these pathways leads to impaired cellular functions and eventual wilting and death of the plant.

Cellular Effects

The primary cellular effect of this compound is its role as a herbicide , inhibiting photosynthesis and affecting cell function. The compound's interaction with various enzymes involved in photosynthesis further underscores its impact on plant physiology.

Molecular Mechanism

The molecular mechanism involves binding to specific proteins in the chloroplasts, leading to a cascade of biochemical reactions that culminate in the cessation of photosynthetic activity.

Toxicity and Environmental Impact

This compound exhibits varying degrees of toxicity towards different organisms. Research indicates that it is less toxic to aquatic life , such as fish, compared to other herbicides. However, its potential effects on non-target species remain a concern due to its widespread use.

Table 1: Toxicity Levels of this compound

| Organism Type | Toxicity Level (LD50) | Reference |

|---|---|---|

| Mammals | 500-2000 mg/kg | World Bank Report |

| Fish | >1000 mg/kg | BenchChem |

| Birds | Moderate Hazard | World Bank Report |

Case Studies

-

Herbicide Effectiveness

A study evaluated the effectiveness of this compound against various woody and herbaceous plants. Results indicated that while it was effective in controlling certain species, it showed limited effectiveness at lower application rates compared to other herbicides like bromacil . -

Persistence in Soil

Research on the persistence of this compound in different soil types revealed that it remains active longer in certain soils, which can lead to prolonged effects on vegetation. In Egbert loam, for instance, Fenuron exhibited unusual persistence compared to other tested herbicides .

Table 2: Persistence of this compound in Different Soils

| Soil Type | Persistence Duration (Months) | Effectiveness (%) |

|---|---|---|

| Egbert Loam | 12 | 90% |

| Yolo Fine Sandy Loam | 6 | 75% |

| Yolo Clay Loam | 4 | 50% |

Applications and Implications

This compound is utilized not only as an agricultural herbicide but also serves as a model compound for studying phenylurea herbicides' behavior and interactions. Its role extends into environmental toxicology, where researchers explore its implications on ecosystems and non-target species.

属性

CAS 编号 |

4482-55-7 |

|---|---|

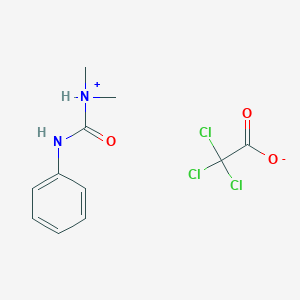

分子式 |

C11H13Cl3N2O3 |

分子量 |

327.6 g/mol |

IUPAC 名称 |

1,1-dimethyl-3-phenylurea;2,2,2-trichloroacetic acid |

InChI |

InChI=1S/C9H12N2O.C2HCl3O2/c1-11(2)9(12)10-8-6-4-3-5-7-8;3-2(4,5)1(6)7/h3-7H,1-2H3,(H,10,12);(H,6,7) |

InChI 键 |

XDWSZOWLJIWERG-UHFFFAOYSA-N |

SMILES |

C[NH+](C)C(=O)NC1=CC=CC=C1.C(=O)(C(Cl)(Cl)Cl)[O-] |

规范 SMILES |

CN(C)C(=O)NC1=CC=CC=C1.C(=O)(C(Cl)(Cl)Cl)O |

Pictograms |

Irritant; Environmental Hazard |

同义词 |

1.1-Dimethyl-3-phenylurea trichloroacetate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the combination of Fenuron and TCA effective as a herbicide?

A: The research paper states that combining Fenuron and Trichloroacetic acid results in a synergistic effect on rice plants. [] This means their combined herbicidal activity is greater than the sum of their individual effects. While the exact mechanism behind this synergy isn't explored in the provided paper, it suggests that these two compounds likely target different pathways involved in plant growth and development. Further research is needed to fully understand the molecular mechanisms underpinning this synergistic interaction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。